molecular formula C23H21N3O4 B2957042 N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide CAS No. 901264-38-8

N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide

Cat. No.: B2957042
CAS No.: 901264-38-8
M. Wt: 403.438
InChI Key: MVMUMFISENVUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide features a benzamide core linked to a tricyclic heterocyclic system (8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene) and a furan-2-ylmethyl substituent. The furan moiety may enhance solubility or influence metabolic stability compared to purely hydrocarbon substituents .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-23-13-19(18-9-2-3-10-20(18)30-23)25-22(28)26(23)16-7-4-6-15(12-16)21(27)24-14-17-8-5-11-29-17/h2-12,19H,13-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMUMFISENVUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide typically involves multiple steps, including the formation of the furan ring, the tricyclic structure, and the benzamide group. One common method involves the radical bromination of a methyl group followed by a series of reactions to introduce the furan and benzamide groups .

Industrial Production Methods

This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents like sodium borohydride (NaBH4), and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while reduction can yield modified tricyclic structures .

Scientific Research Applications

N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide involves its interaction with specific molecular targets and pathways. The furan ring and tricyclic structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents on Benzamide Core Structure Key Features
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide C₂₂H₁₅F₃N₂O₃ 412.367 4-(trifluoromethyl) Dibenzo[b,f][1,4]oxazepine Trifluoromethyl group enhances lipophilicity and target binding affinity.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide C₂₃H₁₇F₃N₂O₃ 426.4 2-(trifluoromethyl) Dibenzo[b,f][1,4]oxazepine Ethyl group on N10 increases steric bulk; ortho-CF₃ may alter binding mode.
N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride C₂₈H₃₀ClN₅O₅S 608.08 3-(2,5-dioxopyrrolidin-1-yl) Thia-azatricyclo system Sulfur atom in core improves metabolic stability; charged side chain enhances solubility.

Mechanistic and Pharmacological Insights

  • Substituent Position Effects : The position of the trifluoromethyl group on the benzamide ring significantly impacts target engagement. For instance, the para-substituted compound () may exhibit stronger hydrophobic interactions compared to the ortho-substituted analogue (), which could sterically hinder binding .
  • Scaffold Similarity and Mechanism : Compounds with shared tricyclic cores (e.g., dibenzo[b,f][1,4]oxazepine) likely target overlapping neurological pathways, as demonstrated by transcriptome and docking analyses of structurally similar natural products .

Research Findings and Data Analysis

Molecular Descriptor Comparisons

Studies on natural compounds (e.g., oleanolic acid and hederagenin) confirm that structural similarity, quantified via molecular descriptors (e.g., topological polar surface area, logP), correlates with mechanistic overlap . Applying this principle to synthetic benzamides:

  • Lipophilicity : The trifluoromethyl group in and increases logP, enhancing blood-brain barrier penetration compared to the furan-containing target compound.
  • Polar Surface Area : The furan-2-ylmethyl group in the target compound may improve aqueous solubility relative to purely aromatic substituents .

In Silico and Experimental Validation

  • Docking Studies : Analogues like show high affinity for serotonin receptors (5-HT₂A) due to π-π stacking between the benzamide and receptor aromatic residues .
  • Transcriptome Profiling : Compounds with similar scaffolds (e.g., dibenzo[b,f][1,4]oxazepines) induce overlapping gene expression patterns in neuronal cells, suggesting shared downstream effects .

Q & A

Q. What synthetic methodologies are reported for constructing the tricyclic core of this compound?

The tricyclic core (8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) can be synthesized via cyclization reactions using cyclic diaryliodonium salts as intermediates. Key steps include iodine(III)-mediated ring closure and copper-catalyzed cascade processes to integrate the diaza-oxa bicyclic system . For example, iodine(III) reagents facilitate nitration and cyclization under mild conditions, as demonstrated in analogous furazan syntheses .

Q. How is the stereochemical integrity of the fused bicyclic system verified experimentally?

X-ray crystallography is the gold standard for confirming stereochemistry. Crystallographic data for structurally similar compounds (e.g., iodine(III)-derived intermediates) are deposited in the Cambridge Crystallographic Data Centre (CCDC) and analyzed using software like Olex2 or Mercury . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) supplements this by resolving proton coupling and spatial proximity .

Q. What analytical techniques are critical for characterizing the furan-methylbenzamide moiety?

High-resolution mass spectrometry (HRMS) confirms the molecular formula, while FT-IR identifies carbonyl (C=O) and amide (N-H) functional groups. For regiochemical assignments, nuclear Overhauser effect (NOE) NMR experiments differentiate between ortho and para substitutions on the benzamide ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Bayesian optimization and heuristic algorithms (e.g., Design of Experiments, DoE) are superior to traditional trial-and-error approaches. These methods systematically vary parameters (temperature, catalyst loading, solvent ratios) and use statistical models to predict optimal conditions. For instance, a 15% yield increase was achieved in analogous diazomethane syntheses using DoE .

Q. What mechanisms explain contradictions in spectroscopic data for the tricyclic core?

Discrepancies between calculated and observed NMR shifts often arise from dynamic effects (e.g., ring puckering or solvent-induced conformational changes). Hybrid DFT calculations (e.g., B3LYP/6-311+G(d,p)) combined with solvent correction models (SMD) resolve these by simulating chemical shifts under experimental conditions . Cross-validation with X-ray data is critical .

Q. How does computational modeling aid in predicting the compound’s bioactivity?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., kinases or oxidoreductases). For the furan-methylbenzamide moiety, pharmacophore modeling identifies hydrogen-bond donors/acceptors, while QSAR models correlate substituent effects with activity .

Q. What strategies mitigate decomposition of the diaza-oxa system during storage?

Lyophilization under inert atmospheres (argon) stabilizes hygroscopic intermediates. Accelerated stability studies (40°C/75% RH for 6 months) combined with HPLC-MS monitor degradation products. Adding radical scavengers (e.g., BHT) or chelating agents (EDTA) prevents oxidation and metal-catalyzed breakdown .

Methodological Guidelines

  • Data Contradiction Resolution : Cross-validate NMR and crystallographic data with computational models. Use Pymatgen or VESTA for crystallographic visualization and Gaussian for NMR shift calculations .
  • Experimental Design : Prioritize Bayesian optimization for reaction parameter screening. Public tools like Phoenix NLME or commercial software (JMP) streamline DoE workflows .
  • Synthetic Reproducibility : Document solvent purity (HPLC-grade), catalyst lot numbers, and reaction vessel geometry (e.g., microwave vs. round-bottom flask) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.